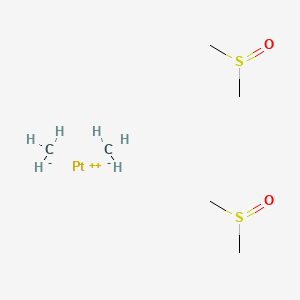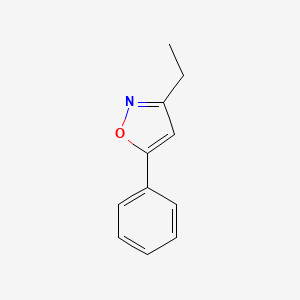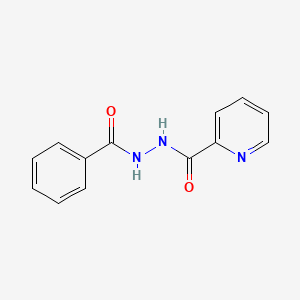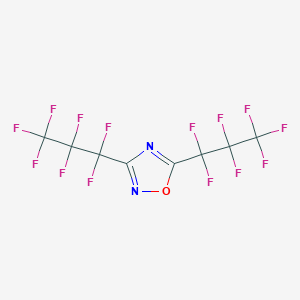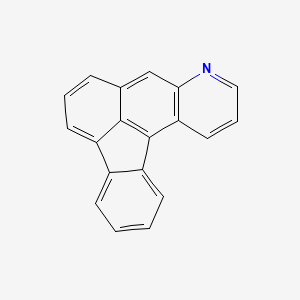
Fluoreno(9,1-gh)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoreno(9,1-gh)quinoline is a heterocyclic aromatic compound that combines the structural features of fluorene and quinoline. This compound is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The incorporation of a quinoline moiety into the fluorene structure enhances its chemical reactivity and biological activity, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fluoreno(9,1-gh)quinoline typically involves cyclization reactions. One common method is the cyclocondensation of 2-aminobiphenyl with an appropriate aldehyde or ketone under acidic conditions. This reaction forms the quinoline ring system fused with the fluorene structure. Another approach involves the cycloaddition of fluorene derivatives with nitriles or isocyanates, followed by cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Fluoreno(9,1-gh)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Aplicaciones Científicas De Investigación
Fluoreno(9,1-gh)quinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials with unique electronic properties.
Biology: The compound exhibits potential as a fluorescent probe for biological imaging and as a ligand for studying enzyme interactions.
Medicine: this compound derivatives have shown promise as anticancer, antimicrobial, and antiviral agents due to their ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of Fluoreno(9,1-gh)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate into DNA, inhibiting DNA replication and transcription, which is a common mechanism for its anticancer and antimicrobial activities. Additionally, the compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparación Con Compuestos Similares
Fluorene: A parent compound with a simpler structure, lacking the quinoline moiety.
Quinoline: A nitrogen-containing heterocycle that forms the basis for many biologically active compounds.
Fluoroquinolones: A class of antibiotics that incorporate a fluorine atom into the quinoline structure, enhancing their antibacterial activity.
Uniqueness: Fluoreno(9,1-gh)quinoline is unique due to its fused ring system, which combines the properties of both fluorene and quinoline. This fusion results in enhanced chemical reactivity, biological activity, and electronic properties, making it a versatile compound for various applications .
Propiedades
Número CAS |
206-00-8 |
|---|---|
Fórmula molecular |
C19H11N |
Peso molecular |
253.3 g/mol |
Nombre IUPAC |
15-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-1(20),2,4,6,8,10,12,14(19),15,17-decaene |
InChI |
InChI=1S/C19H11N/c1-2-7-15-13(6-1)14-8-3-5-12-11-17-16(9-4-10-20-17)19(15)18(12)14/h1-11H |
Clave InChI |
GUPDTSPXGNJDII-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC4=CC5=C(C2=C43)C=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


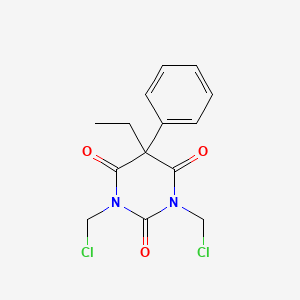
![2-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)imidazo[4,5-b]quinoxaline](/img/structure/B14160127.png)
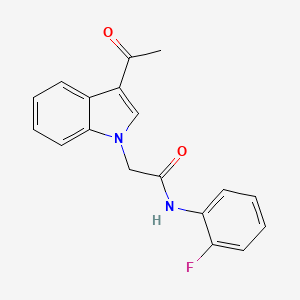
![2-hydroxy-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14160134.png)
![4-[3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol](/img/structure/B14160136.png)
![[3-(3,5-ditert-butyl-4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl] acetate](/img/structure/B14160146.png)

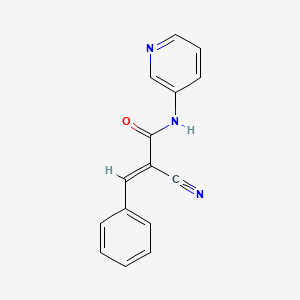
![1-{[Benzyl(5-chloro-2-hydroxy-3-methylbenzyl)amino]methyl}naphthalen-2-ol](/img/structure/B14160161.png)
